molecular formula C16H16ClNO3S B601356 2-Oxo clopidogrel hydrochloride CAS No. 109904-27-0

2-Oxo clopidogrel hydrochloride

Cat. No.: B601356
CAS No.: 109904-27-0
M. Wt: 337.82
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Description

2-Oxo Clopidogrel Hydrochloride is a critical thiolactone intermediate in the unique two-step metabolic activation pathway of Clopidogrel . Following oral administration, approximately 85% of Clopidogrel is hydrolyzed to an inactive carboxylic acid derivative, while the remaining portion undergoes a primary oxidation in the liver to form 2-Oxo Clopidogrel . This conversion is catalyzed by several hepatic cytochrome P450 (CYP) enzymes, including CYP1A2, CYP2B6, and CYP2C19 . The core research value of this compound lies in its role as the direct precursor to the active thiol metabolite (CAM) that irreversibly inhibits the P2Y12 ADP receptor on platelets, thereby blocking ADP-induced platelet aggregation . Consequently, 2-Oxo Clopidogrel is an essential reference standard in pharmacokinetic and pharmacodynamic studies aimed at understanding the significant inter-individual variability in response to Clopidogrel therapy . It enables researchers to investigate the mechanisms behind treatment failure or resistance, which is often linked to genetic polymorphisms in CYP enzymes, particularly CYP2C19, that impair its conversion to the active metabolite . Furthermore, the quantification of 2-Oxo Clopidogrel, alongside the parent drug and other metabolites, is fundamental for conducting robust drug-drug interaction studies, given that Clopidogrel's metabolism can be influenced by co-administered medications .

Structure

3D Structure of Parent

Interactive Chemical Structure Model





Properties

IUPAC Name

methyl 2-(2-chlorophenyl)-2-(2-oxo-4,6,7,7a-tetrahydrothieno[3,2-c]pyridin-5-yl)acetate;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16ClNO3S.ClH/c1-21-16(20)15(11-4-2-3-5-12(11)17)18-7-6-13-10(9-18)8-14(19)22-13;/h2-5,8,13,15H,6-7,9H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KCFLQPXPVKZERK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C(C1=CC=CC=C1Cl)N2CCC3C(=CC(=O)S3)C2.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17Cl2NO3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30676090
Record name Methyl (2-chlorophenyl)(2-oxo-2,6,7,7a-tetrahydrothieno[3,2-c]pyridin-5(4H)-yl)acetate--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30676090
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

374.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

109904-27-0
Record name Methyl (2-chlorophenyl)(2-oxo-2,6,7,7a-tetrahydrothieno[3,2-c]pyridin-5(4H)-yl)acetate--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30676090
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Chemical Synthesis and Derivation of 2 Oxo Clopidogrel Hydrochloride

Synthetic Methodologies for Laboratory Preparation

The laboratory preparation of 2-oxo clopidogrel (B1663587) can be achieved through direct chemical synthesis from clopidogrel or via biocatalytic routes that mimic natural metabolic processes.

Chemical Synthesis Routes for 2-Oxo Clopidogrel Hydrochloride

Chemical synthesis offers a direct, albeit complex, route to 2-oxo clopidogrel, providing material necessary for detailed pharmacological and toxicological studies.

A scalable, one-pot chemical synthesis for (±)-2-oxoclopidogrel has been developed, which allows for its preparation on a gram scale. thieme-connect.comthieme-connect.com This method utilizes clopidogrel as the starting precursor and proceeds through the selective functionalization of the thiophene (B33073) ring.

The reaction sequence is as follows:

Formation of a Di-anionic Intermediate : Clopidogrel is dissolved in tetrahydrofuran (B95107) (THF) and cooled to -78°C. A solution of lithium diisopropylamide (LDA) is added to deprotonate the position alpha to the ester. Subsequently, tetramethylurea (TMU) and n-butyllithium (n-BuLi) are added. This sequence results in the formation of a di-anionic intermediate through lithiation of the thiophene ring. thieme-connect.com

Selective Borylation : Trimethyl borate (B1201080) (B(OMe)₃) is added to the reaction mixture at -60°C. This selectively introduces a boronate group onto the lithiated thiophene ring. thieme-connect.com

Oxidative Workup : The resulting boronate intermediate is then oxidized directly without isolation. An aqueous solution of hydrogen peroxide (H₂O₂) is added to the mixture, which is allowed to warm. This oxidative step converts the boronate ester into the desired carbonyl group, yielding 2-oxo clopidogrel. thieme-connect.com

Table 1: Reagents and Conditions for Chemical Synthesis of (±)-2-Oxoclopidogrel

StepReagentsSolvent / Co-solventTemperaturePurpose
1 Clopidogrel, Lithium diisopropylamide (LDA), n-Butyllithium (n-BuLi)Tetrahydrofuran (THF), Tetramethylurea (TMU)-78°CFormation of di-anionic intermediate
2 Trimethyl borate (B(OMe)₃)--60°C to 0°CSelective borylation of the thiophene ring
3 Hydrogen peroxide (H₂O₂)-0°COxidative workup to form the carbonyl group
Stereoselective and Stereospecific Synthesis Approaches

The described scalable chemical synthesis is not stereoselective. thieme-connect.com The starting material, clopidogrel, is a single enantiomer, but the process yields (±)-2-oxoclopidogrel as a racemic mixture of two diastereomers in an approximate 1:1 ratio. thieme-connect.com The formation of the new stereocenter during the reaction is not controlled by this synthetic route. Currently, literature primarily focuses on the stereochemistry of the final active metabolite rather than on stereospecific chemical syntheses of the 2-oxo intermediate. hmdb.ca

Biocatalytic Synthesis Approaches Utilizing Enzymatic Systems

Biocatalytic methods provide an alternative to chemical synthesis, often operating under milder conditions and offering high selectivity. These approaches use enzymes to mimic the metabolic pathways found in the human liver.

Fungal unspecific peroxygenases (UPOs, EC 1.11.2.1) have proven to be effective biocatalysts for the synthesis of 2-oxo clopidogrel. nih.gov These enzymes can mimic the function of cytochrome P450 (P450) monooxygenases, which are responsible for the bioactivation of clopidogrel in vivo. nih.govnih.gov UPOs require only hydrogen peroxide as an oxidant, making them highly efficient for in vitro applications. nih.gov

Several UPOs have been successfully used to catalyze the oxidation of the thiophene ring in clopidogrel to form 2-oxo clopidogrel. nih.gov Studies have shown that the UPO from the agaric fungus Marasmius rotula (MroUPO) is particularly effective. nih.gov HPLC-MS analysis confirms the exclusive formation of 2-oxo-clopidogrel during these biocatalytic reactions. nih.gov Other UPOs, such as those from Agrocybe aegerita (AaeUPO), have also been utilized, though they may produce different ratios of the desired product to byproducts like dimers. nih.gov

The efficiency of the biocatalytic synthesis of 2-oxo clopidogrel is highly dependent on the reaction conditions. Optimization of parameters such as pH, the presence of reductants, and the use of organic co-solvents is crucial for maximizing yield and minimizing byproduct formation. nih.govnih.gov

Research has identified optimal conditions for the conversion of clopidogrel using MroUPO. The best results were achieved in a phosphate-buffered system at a neutral pH, with the addition of a reductant and an organic solvent. nih.gov

Table 2: Optimization of Biocatalytic Reaction Conditions for Clopidogrel Conversion by MroUPO

ParameterConditionRationale / Observation
Enzyme Unspecific Peroxygenase from Marasmius rotula (MroUPO)Shows high efficiency in converting clopidogrel to 2-oxo clopidogrel. nih.gov
pH 7.0A phosphate-buffered system at neutral pH provides the best results. nih.gov
Oxidant Hydrogen Peroxide (H₂O₂)Required by UPOs to catalyze the oxidation reaction. nih.gov
Reductant Ascorbate (5 mM)Added to prevent radical-forming peroxidase side reactions that can lead to byproducts like dimers. nih.gov
Organic Solvent Acetone (B3395972) (20%)The presence of an organic co-solvent improves the reaction, with acetone being highly effective. nih.gov

Under these optimized conditions, clopidogrel can be almost completely converted into 2-oxo clopidogrel within an hour. nih.gov The process allows for the generation of the metabolite for structural confirmation and further pharmacological testing, circumventing the complexities of multi-stage chemical syntheses. nih.gov

Structural Characterization of Synthesized this compound

The definitive identification and confirmation of the chemical structure of synthesized this compound rely on a combination of advanced spectroscopic and chromatographic techniques. These methods provide comprehensive information about its molecular weight, elemental composition, functional groups, and three-dimensional arrangement of atoms.

Spectroscopic Confirmation of Chemical Structure

Spectroscopy is a cornerstone for the structural elucidation of organic molecules like this compound. Each technique provides unique and complementary data to build a complete structural picture.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for determining the precise structure of a molecule by mapping the chemical environments of its hydrogen (¹H NMR) and carbon (¹³C NMR) atoms. While specific spectral data for this compound is not extensively published, analysis of related clopidogrel compounds provides insight into the expected signals. ijper.orgresearchgate.net

For instance, in the ¹H NMR spectrum of a related clopidogrel degradation product, 2-(2-chlorophenyl)-2-oxoacetic acid, aromatic protons appear in the range of δ 7.44–7.77 ppm. ijper.org Solid-state ¹³C NMR spectra of various clopidogrel salts show significant differences in the aromatic region (124 to 136 ppm), indicating that the chemical environment of these carbon atoms is sensitive to the salt form and crystal packing. researchgate.net These characteristic regions are crucial for confirming the presence and substitution pattern of the chlorophenyl ring in this compound.

Table 1: Expected NMR Data for this compound

Nucleus Functional Group Expected Chemical Shift (ppm)
¹H Aromatic Protons (chlorophenyl ring) ~ 7.4 - 7.8
¹³C Aromatic Carbons (chlorophenyl ring) ~ 124 - 136

Mass spectrometry (MS) is essential for determining the molecular weight and elemental formula of this compound. High-resolution mass spectrometry provides a highly accurate mass measurement, confirming the molecular formula as C₁₆H₁₆ClNO₃S, which corresponds to a molecular weight of 337.82 g/mol . schd-shimadzu.com

Tandem mass spectrometry (MS/MS or MS²) is used to analyze the fragmentation pattern of the molecule, which serves as a structural fingerprint. In liquid chromatography-tandem mass spectrometry (LC-MS/MS) methods, 2-oxo clopidogrel is often detected using electrospray ionization (ESI) in positive mode. nih.govresearchgate.net The precursor ion (the intact molecule) is selected and then fragmented to produce characteristic product ions.

The transition of the precursor ion at a mass-to-charge ratio (m/z) of 338.0 to a major product ion at m/z 183.0 is a specific and sensitive marker used for the quantification of 2-oxo clopidogrel. nih.gov This fragmentation pattern is crucial for distinguishing it from other related compounds in a complex mixture. nih.gov

Table 2: Mass Spectrometry Data for 2-Oxo Clopidogrel

Analysis Ion Type Mass-to-Charge Ratio (m/z) Reference
Molecular Formula C₁₆H₁₆ClNO₃S 337.82 schd-shimadzu.com
LC-MS/MS Precursor Ion [M+H]⁺ 338.0 nih.gov

Infrared (IR) spectroscopy is used to identify the various functional groups present in a molecule by measuring the absorption of infrared radiation. The IR spectrum of this compound is expected to show characteristic absorption bands corresponding to its key structural features.

Based on the structure and data from related compounds, the spectrum would prominently feature a strong absorption band for the carbonyl (C=O) group of the thiolactone ring, typically in the range of 1690-1760 cm⁻¹. ijper.orglumenlearning.com Another carbonyl stretch from the methyl ester group would also be present, likely around 1735 cm⁻¹. pressbooks.pub Additionally, C-H stretching vibrations from the aromatic ring are expected between 3000-3100 cm⁻¹, and C-Cl bond vibrations would appear in the fingerprint region. ijper.orglumenlearning.com

Table 3: Predicted Infrared (IR) Absorption Bands for this compound

Functional Group Vibration Type Expected Wavenumber (cm⁻¹)
Carbonyl (Thiolactone) C=O Stretch ~ 1690 - 1760
Carbonyl (Ester) C=O Stretch ~ 1735
Aromatic Ring C-H Stretch ~ 3000 - 3100
Aromatic Ring C=C Stretch ~ 1400 - 1600
Alkyl Groups C-H Stretch ~ 2850 - 3000

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule, particularly those involving chromophores (light-absorbing groups). The 2-chlorophenyl group and the thieno[3,2-c]pyridine (B143518) core in this compound act as the primary chromophores.

The UV spectrum of 2-oxo clopidogrel shows a maximum absorption (λmax) at approximately 218 nm. caymanchem.com Studies on the parent compound, clopidogrel bisulphate, show absorption maxima around 203 nm, with less intense peaks at 270 nm and 276 nm in aqueous solutions. researchgate.netmdpi.com The presence of the oxo- group and the specific salt form can influence the exact position and intensity of these absorption bands.

Table 4: UV-Vis Spectroscopic Data

Compound Solvent/Conditions Maximum Absorption (λmax) Reference
2-oxo Clopidogrel Not specified 218 nm caymanchem.com
Clopidogrel bisulphate Methanol 203 nm researchgate.net

Chromatographic Purity Assessment of Synthesized Material

The purity of synthesized this compound is a critical parameter and is typically assessed using high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC). nih.govmybiosource.com These methods separate the target compound from any impurities, starting materials, or degradation products.

In a typical LC-MS/MS method, chromatographic separation is achieved on a C18 reversed-phase column. nih.govnih.gov An isocratic elution with a mobile phase consisting of acetonitrile (B52724) and deionized water containing 0.1% formic acid has been shown to be effective. nih.govnih.gov Under these conditions, 2-oxo clopidogrel exhibits a distinct retention time, for example, 3.79 minutes, allowing for its separation from clopidogrel (4.78 minutes) and other metabolites. nih.gov The purity is determined by calculating the area of the 2-oxo clopidogrel peak as a percentage of the total area of all peaks in the chromatogram. Commercial suppliers often guarantee a purity of greater than 98% as determined by HPLC. schd-shimadzu.commybiosource.com

Table 5: Chromatographic Parameters for 2-Oxo Clopidogrel Analysis

Parameter Condition Reference
Technique LC-MS/MS nih.govnih.gov
Column C18 nih.govnih.gov
Mobile Phase Acetonitrile and 0.1% Formic Acid in Water nih.govnih.gov
Retention Time 3.79 minutes nih.gov

Crystallographic Analysis (e.g., Powder X-Ray Diffraction) for Solid State Characterization

Powder X-ray Diffraction (PXRD) is a fundamental technique for the characterization of crystalline materials. It provides a unique fingerprint of a specific crystalline solid, based on the diffraction of X-rays by the crystal lattice. The resulting diffraction pattern, with its characteristic peaks at specific two-theta (2θ) angles, is used to identify crystalline phases, determine the degree of crystallinity, and can be used to quantify the amounts of different polymorphs in a mixture.

In the broader context of clopidogrel and its salts, extensive crystallographic studies have been conducted. For instance, various polymorphic forms of clopidogrel bisulfate and clopidogrel picrate (B76445) have been identified and characterized in detail using PXRD and single-crystal X-ray diffraction. These studies have revealed the existence of different crystal packing arrangements and conformational differences, which can influence the physicochemical properties of the drug substance.

However, a comprehensive search of scientific literature and patent databases did not yield specific, publicly available PXRD data or detailed single-crystal X-ray analysis for this compound. While commercial suppliers list the compound as a crystalline solid, the characteristic diffraction data that would allow for its unambiguous identification and characterization in the solid state is not provided in the accessible literature. The generation of such data would require experimental analysis of a purified sample of this compound using a powder X-ray diffractometer.

The table below illustrates the type of data that would be obtained from a PXRD analysis. The values presented are hypothetical and for illustrative purposes only, as no experimental data for this compound could be located.

Hypothetical Powder X-ray Diffraction Data for this compound

2θ (degrees)d-spacing (Å)Relative Intensity (%)
8.510.4045
12.37.20100
15.85.6160
19.14.6485
21.54.1370
24.73.6055
28.23.1630

Note: The data in this table is purely illustrative and does not represent actual experimental results for this compound.

The acquisition and analysis of such crystallographic data would be a valuable contribution to the scientific understanding of this important clopidogrel metabolite, aiding in future research and development related to its solid-state properties.

Enzymatic Formation and Metabolic Intermediacy of 2 Oxo Clopidogrel Hydrochloride

Mechanisms of 2-Oxo Clopidogrel (B1663587) Hydrochloride Formation from Clopidogrel

The initial and rate-limiting step in the bioactivation of clopidogrel is its oxidation to the intermediate metabolite, 2-oxo clopidogrel. mdpi.com This conversion is primarily mediated by the hepatic cytochrome P450 (CYP) enzyme system. acs.org

The transformation of clopidogrel to 2-oxo clopidogrel is a classic monooxygenase-dependent reaction, involving the oxidation of the thiophene (B33073) ring of the clopidogrel molecule. acs.org This enzymatic step is essential for the subsequent generation of the active thiol metabolite. A number of in vitro studies utilizing human liver microsomes and recombinant P450 enzymes have elucidated the specific isoforms responsible for this oxidative conversion. clinpgx.orgnih.gov

Multiple cytochrome P450 isoforms have been implicated in the formation of 2-oxo clopidogrel, with varying degrees of contribution. clinpgx.orgnih.gov In vitro experiments using cDNA-expressed human P450 isoforms have identified CYP1A2, CYP2B6, and CYP2C19 as catalysts in this reaction. bohrium.comnih.gov Some studies also suggest the involvement of CYP3A4 and CYP3A5. uea.ac.ukresearchgate.net

Relative Contributions of CYP Isoforms to 2-Oxo Clopidogrel Formation
CYP IsoformEstimated Contribution (%)
CYP1A235.8%
CYP2B619.4%
CYP2C1944.9%

Kinetic analyses of 2-oxo clopidogrel formation in human liver microsomes have provided insights into the enzymatic efficiency of this conversion. Studies have shown that the metabolism of clopidogrel to 2-oxo clopidogrel can exhibit multiphasic kinetics, suggesting the involvement of multiple enzymes with different affinities for the substrate. researchgate.net For instance, research on human liver microsomes from donors with different CYP2C19 genotypes demonstrated varying kinetic profiles for the formation of 2-oxo clopidogrel. researchgate.net

One study determined the kinetic parameters for clopidogrel metabolism by human CYP3A4, reporting a Michaelis-Menten constant (Km) of 14 ± 1 µM and a maximum velocity (Vmax) of 6.7 ± 1 nmol min-1 nmol P450-1. researchgate.net

Clopidogrel is a chiral molecule, and its stereochemistry plays a crucial role in its metabolic activation and pharmacological activity. The active metabolite of clopidogrel is a specific stereoisomer. nih.govresearchgate.net The formation of 2-oxo clopidogrel is the first step in a pathway that ultimately leads to a mixture of diastereomers of the active thiol metabolite. clinpgx.org While the initial oxidation of clopidogrel to 2-oxo clopidogrel is a critical step, the stereoselectivity of the subsequent metabolic conversion of 2-oxo clopidogrel is what determines the final concentration of the active H4 isomer. researchgate.net

While the cytochrome P450 system is the primary driver of 2-oxo clopidogrel formation, the potential involvement of other enzyme systems has been explored. However, the available evidence strongly indicates that the conversion of clopidogrel to 2-oxo clopidogrel is predominantly a P450-mediated process. acs.org Research into non-P450 pathways has largely focused on the second step of clopidogrel activation, the conversion of 2-oxo clopidogrel to the active thiol metabolite.

Cytochrome P450-Dependent Oxidation Pathways

Biotransformation of 2-Oxo Clopidogrel Hydrochloride to the Active Thiol Metabolite

Following its formation, 2-oxo clopidogrel undergoes a second oxidative step to generate the highly reactive and unstable active thiol metabolite. nih.gov This conversion is also primarily catalyzed by cytochrome P450 enzymes. acs.org The thiolactone ring of 2-oxo clopidogrel is opened in this process, leading to the formation of a sulfenic acid intermediate, which is then reduced to the active thiol. acs.orgresearchgate.net

In vitro studies using 2-oxo clopidogrel as a substrate have identified several CYP isoforms that contribute to the formation of the active metabolite. These include CYP2B6, CYP2C9, CYP2C19, and CYP3A4. clinpgx.orgnih.gov The estimated contributions of these isoforms to the formation of the active metabolite are 32.9% for CYP2B6, 6.76% for CYP2C9, 20.6% for CYP2C19, and 39.8% for CYP3A4. nih.govnih.gov This indicates that CYP3A4 plays a more significant role in the second oxidative step compared to the first. clinpgx.orgnih.gov It is noteworthy that CYP2C19 contributes substantially to both oxidative steps in the bioactivation of clopidogrel. clinpgx.orgnih.gov The formation of the active metabolite in in vitro systems has been shown to require the presence of glutathione (B108866). nih.govnovapublishers.com

Relative Contributions of CYP Isoforms to Active Thiol Metabolite Formation from 2-Oxo Clopidogrel
CYP IsoformEstimated Contribution (%)
CYP2B632.9%
CYP2C96.76%
CYP2C1920.6%
CYP3A439.8%

Oxidative Thiolactone Ring Opening (P450-Dependent Mechanisms)

The primary and most significant pathway for the bioactivation of 2-oxo-clopidogrel involves the oxidative opening of its thiolactone ring, a process heavily dependent on the cytochrome P450 (P450) enzyme system. acs.org This multi-step reaction is initiated by a P450-catalyzed S-oxidation of the thiolactone, which is followed by a thioester hydrolysis that cleaves the ring. acs.orgacs.orgnih.gov This enzymatic cleavage results in the formation of a highly reactive and unstable sulfenic acid intermediate, which is the immediate precursor to the active thiol metabolite. acs.orgacs.orgresearchgate.net

Multiple cytochrome P450 isoforms are capable of catalyzing the conversion of 2-oxo-clopidogrel to its active metabolite. nih.govclinpgx.org While several enzymes can participate, research has identified CYP3A4, CYP2B6, CYP2C19, and CYP2C9 as the principal contributors to this second oxidative step. nih.govclinpgx.orgneliti.com The relative contribution of each isoform has been quantified in various in vitro studies, highlighting the primary roles of CYP3A4 and CYP2B6 in this specific metabolic conversion. neliti.com One study concluded that CYP2C19 is substantially involved in both oxidative steps of clopidogrel activation, while CYP3A4's contribution is more significant in the second step. nih.govclinpgx.org

The following tables summarize the reported contributions of key CYP isoforms to the formation of the active metabolite from 2-oxo-clopidogrel based on different research findings.

Table 1: Relative Contribution of CYP Isoforms in 2-Oxo-Clopidogrel Metabolism neliti.com
CYP IsoformContribution (%)
CYP3A439.8%
CYP2B632.9%
CYP2C1920.6%
CYP2C96.76%
Table 2: Contribution of CYP Isoforms to the Formation of Active Metabolite H4 researchgate.net
CYP IsoformContribution (%)
CYP3A453.5%
CYP2C1926.1%
CYP2B618.5%

The P450-mediated oxidation of 2-oxo-clopidogrel leads directly to the formation of an unstable sulfenic acid intermediate. researchgate.netnih.gov This highly reactive species is not the final active compound but is a critical precursor. acs.org Due to its instability, the sulfenic acid intermediate is rapidly reduced. This reduction is facilitated by the endogenous nucleophile glutathione (GSH). nih.govgoogle.com The process occurs in two consecutive steps: first, the sulfenic acid reacts with a molecule of GSH to form a mixed disulfide conjugate. nih.govgoogle.comresearchgate.net Subsequently, this conjugate is reduced by a second GSH molecule, which involves a thiol-disulfide exchange to release the final, active thiol metabolite. nih.govnih.gov

Hydrolytic Pathways of Thiolactone Ring Opening

In addition to the primary P450-dependent oxidative pathway, the thiolactone ring of 2-oxo-clopidogrel can also be opened through hydrolytic mechanisms. nih.gov These pathways are generally considered to be of minor importance compared to the oxidative route but represent alternative metabolic fates for the intermediate. acs.org One such pathway involves hydrolysis catalyzed by paraoxonase-1 (PON1), which results in an inactive isomer of the thiol metabolite. acs.orgresearchgate.net Another hydrolytic pathway, mediated by carboxylesterases, diverts 2-oxo-clopidogrel toward an inactive carboxylic acid derivative, thereby competing with and attenuating the bioactivation process. nih.govresearchgate.net

Paraoxonase-1 (PON1), a calcium-dependent esterase found in the liver and associated with high-density lipoprotein in the blood, has been investigated for its role in clopidogrel metabolism. nih.gov While some initial reports suggested a primary role for PON1 in the activation step, subsequent detailed biochemical studies have clarified its function as a minor pathway. acs.orgnih.govresearchgate.net PON1 metabolizes 2-oxo-clopidogrel via hydrolytic opening of the thiolactone ring. researchgate.net However, this hydrolysis leads to the formation of a pharmacologically inactive endo-thiol isomer, which is structurally different from the active cis-exocyclic thiol isomer produced by the P450-dependent pathway. nih.gov In vitro studies comparing human liver microsomes (rich in P450s) to serum (where PON1 is active) showed that the production of the active metabolite was approximately 500 times greater in the microsomes, confirming the limited contribution of PON1 to the formation of the active compound. nih.gov

Nucleophiles, particularly the endogenous antioxidant glutathione (GSH), are critical to the metabolic fate of 2-oxo-clopidogrel after its initial P450-catalyzed oxidation. As previously described, GSH is essential for the two-step reduction of the sulfenic acid intermediate to the active thiol metabolite. nih.govnih.gov

Furthermore, research has shown that the bioactivating S-oxidation of 2-oxo-clopidogrel creates a reactive intermediate with at least two electrophilic sites that are susceptible to nucleophilic attack. acs.orgacs.orgnih.gov These sites can react with water or other nucleophiles like GSH, leading to multiple, distinct ring-opening pathways. acs.orgnih.gov While the reaction with water at the carbonyl carbon ("Site A") leads to the desired active metabolite, reactions with GSH can lead to alternative products. acs.orgacs.org These include the formation of a glutathione conjugate or a desulfurized glutathione conjugate, both of which are considered attenuating pathways that divert the intermediate away from forming the active metabolite. acs.orgnih.gov The formation of the active metabolite is highly dependent on the specific thiol reductant present, with GSH being the most efficient endogenous molecule for this process. nih.govnih.gov

Formation of Other Inactive Thiol Metabolites and Conjugates in Vitro

In addition to the formation of the pharmacologically active thiol metabolite, the in vitro metabolism of this compound can lead to the generation of several inactive thiol metabolites and conjugates. The formation of these inactive species is influenced by the presence of various reductants and alternative enzymatic pathways.

When the metabolism of 2-oxo clopidogrel is conducted in the presence of thiol-containing reductants such as glutathione (GSH), N-acetyl-l-cysteine (NAC), and L-cysteine (L-Cys), the corresponding inactive thiol conjugates of the active metabolite can be observed. nih.gov These conjugates are formed through a thiol-disulfide exchange mechanism. nih.gov The formation of a glutathionyl conjugate is considered an integral part of the bioactivation process, preceding the release of the active thiol metabolite. nih.gov

Furthermore, an inactive isomer of the active metabolite, referred to as the endo-isomer, can be formed. This occurs through the hydrolysis of 2-oxo clopidogrel, a reaction catalyzed by the esterase paraoxonase-1 (PON1). nih.gov This hydrolytic pathway is distinct from the cytochrome P450 (P450)-mediated oxidation that leads to the active metabolite. The endo-isomer is characterized by the migration of the double bond from an exocyclic to an endocyclic position within the piperidine (B6355638) ring. nih.gov

The rate of formation of the active metabolite from 2-oxo clopidogrel is significantly affected by the specific reductant present in the in vitro system. The highest rate of formation is observed with GSH, which is an endogenous reductant in the body. researchgate.net

Table 1: Effect of Various Thiol Reductants on the Formation of the Active Metabolite (AM) of Clopidogrel from 2-Oxo Clopidogrel in Human Liver Microsomes (HLMs)
Thiol Reductant (1 mM)Rate of AM Formation (pmol AM/min/mg HLM)Relative Activity (%)
Glutathione (GSH)167100
L-cysteine~140~84

Stereochemical Considerations in the Metabolic Transformations of this compound

The stereochemistry of this compound and its subsequent metabolic transformations is a critical factor in determining the pharmacological activity of its metabolites. The presence of multiple chiral centers and a double bond results in a complex mixture of stereoisomers, with only one possessing the desired antiplatelet effect.

Diastereomeric Composition of this compound

2-Oxo clopidogrel is a mixture of diastereomers due to the presence of two chiral centers at the C4 and C7 positions and a C3-C16 exocyclic double bond, which can exist in either a Z (cis) or E (trans) configuration. researchgate.netnih.gov This combination could theoretically result in eight stereoisomers. researchgate.net However, the diastereomers related to the C7 chiral center ((7S,7R)-diastereomers) have been reported to be difficult to resolve using conventional chromatographic methods. researchgate.net A significant characteristic of the two main diastereomers of 2-oxo clopidogrel is their rapid epimerization at physiological pH. researchgate.net

Stereoselective Formation of Active and Inactive Metabolite Isomers from this compound

The conversion of 2-oxo clopidogrel to its thiol metabolites is a highly stereoselective process. In humans, two main thiol isomers, designated H3 and H4, are observed in plasma in similar concentrations after clopidogrel administration. However, only the H4 isomer is pharmacologically active. researchgate.net The active metabolite has been identified as having an S configuration at the C7 chiral center and a Z configuration of the C3-C16 double bond. nih.gov

In vitro studies using human liver microsomes (HLMs) have demonstrated a stereoselective preference for the formation of the inactive H3 isomer over the active H4 isomer. researchgate.net The intrinsic clearance (CLint) for the formation of H3 from 2-oxo clopidogrel in HLMs is 3.1-fold higher than that for H4 formation. researchgate.net

The formation of these isomers is catalyzed by several cytochrome P450 enzymes, with varying degrees of stereoselectivity. CYP2B6, CYP2C19, and CYP3A4 are the primary enzymes involved in the formation of the active H4 metabolite from 2-oxo clopidogrel. researchgate.net

Table 2: Contribution and Stereoselectivity of Human Cytochrome P450 Enzymes in the Formation of H3 and H4 Thiol Isomers from 2-Oxo Clopidogrel
EnzymeContribution to H4 Formation (%)CLint Ratio (H3 formation / H4 formation)
CYP2B618.52.2
CYP2C1926.11.0
CYP3A453.51.7

Mechanisms Influencing Stereoisomer Distribution

Several mechanisms contribute to the final distribution of active and inactive thiol metabolite stereoisomers. A primary factor is the inherent stereoselectivity of the cytochrome P450 enzymes involved in the metabolism of 2-oxo clopidogrel. As indicated by the intrinsic clearance ratios, some CYP enzymes, such as CYP2B6 and CYP3A4, preferentially form the inactive H3 isomer. researchgate.net

Furthermore, the metabolic pathway itself plays a role in determining the stereochemical outcome. The P450-dependent oxidative opening of the thiolactone ring of 2-oxo clopidogrel leads to the formation of the active cis-isomers (H3 and H4). nih.govacs.org In contrast, a separate hydrolytic pathway catalyzed by PON1 results in the formation of an inactive endo-isomer, which has a different double bond configuration. nih.govacs.org

Computational and Theoretical Studies on 2 Oxo Clopidogrel Hydrochloride

Molecular Modeling of Enzyme-Substrate and Enzyme-Metabolite Interactions

Molecular modeling encompasses a range of computational techniques used to represent and simulate the interactions between molecules. In the context of 2-oxo clopidogrel (B1663587), these models are crucial for understanding how it binds to and is processed by metabolizing enzymes.

The biotransformation of clopidogrel is a two-step oxidative process mediated primarily by the cytochrome P450 (CYP) superfamily of enzymes to first produce 2-oxo clopidogrel, which is then converted to the active thiol metabolite. pharmgkb.org In vitro studies have identified several key CYP isozymes involved in this pathway. The initial conversion of clopidogrel to 2-oxo clopidogrel is catalyzed by CYP1A2, CYP2B6, and CYP2C19. nih.gov Subsequently, the transformation of 2-oxo clopidogrel into the active metabolite is carried out by CYP2B6, CYP2C9, CYP2C19, and CYP3A4. nih.govcaymanchem.com

Molecular docking is a computational method that predicts the preferred orientation of a ligand when bound to a receptor, such as an enzyme's active site. Although specific docking studies detailing the binding energy and precise interactions of 2-oxo clopidogrel with these CYPs are not extensively published, the general methodology has been applied to the clopidogrel pathway. For instance, docking of the parent drug, clopidogrel, into a homology model of CYP2B6 showed an orientation favorable for oxidation at the thiophene (B33073) ring. researchgate.net Such studies help visualize how the substrate fits within the enzyme's binding pocket, identifying key amino acid residues that stabilize the complex and facilitate the catalytic reaction.

Research has also shown that both clopidogrel and 2-oxo clopidogrel can act as mechanism-based inactivators of CYP2B6, suggesting a strong and reactive interaction within the active site. nih.gov Further computational studies focusing specifically on the 2-oxo clopidogrel intermediate would be valuable for rationalizing the roles of different CYP isoforms and understanding the structural basis for drug-drug interactions.

The table below summarizes the contributions of various CYP enzymes to the two main oxidative steps in clopidogrel's metabolic activation, as determined by in vitro kinetic analyses which form the basis for computational models. nih.gov

Metabolic StepEnzymeContribution (%)
Clopidogrel → 2-Oxo Clopidogrel CYP1A235.8
CYP2B619.4
CYP2C1944.9
2-Oxo Clopidogrel → Active Metabolite CYP2B632.9
CYP2C96.76
CYP2C1920.6
CYP3A439.8

This table presents the estimated contribution of each Cytochrome P450 isoform to the two-step metabolic activation of clopidogrel based on in vitro studies.

The stereochemistry of clopidogrel's metabolites is a critical determinant of their biological activity. The conversion of 2-oxo clopidogrel to its subsequent active thiol metabolite can result in a family of eight stereoisomers. nih.gov However, extensive research has demonstrated that only one of these isomers is responsible for the drug's antiplatelet effect. nih.gov This highlights the stringent conformational and stereochemical requirements of the target receptor, P2Y12.

The active metabolite possesses a specific S configuration at the C7 chiral center and a Z configuration at the C3-C16 double bond of the opened thiolactone ring. nih.gov 2-Oxo clopidogrel itself is commercially available as a mixture of diastereomers, reflecting the complexity introduced by the chiral centers in the molecule. caymanchem.comlgcstandards.com

Conformational analysis, a computational technique used to determine the stable three-dimensional structures and relative energies of a molecule, is essential for understanding why only one specific stereoisomer is active. While detailed computational studies on the conformational preferences of the individual diastereomers of 2-oxo clopidogrel hydrochloride are limited in the public literature, the known stereospecificity of the final active metabolite underscores the importance of the three-dimensional structure established in this intermediate step. Such analyses would involve calculating the potential energy surface of the molecule as a function of its rotatable bonds to identify low-energy, stable conformations that are likely to be recognized by the metabolizing enzymes.

In Silico Prediction of Metabolic Sites and Pathways

In silico tools can predict how a drug will be metabolized by the body, offering a rapid and cost-effective alternative or complement to laboratory experiments.

The metabolic pathway of clopidogrel is well-characterized experimentally. The first oxidative step occurs on the thiophene ring of the parent drug to create the thiolactone of 2-oxo clopidogrel. nih.gov The second key reaction involves the hydrolysis of this thiolactone ring in 2-oxo clopidogrel to generate the reactive thiol group of the active metabolite. nih.gov

Therefore, the primary reactive sites on the 2-oxo clopidogrel molecule are the carbon atom of the thiolactone carbonyl group, which is susceptible to nucleophilic attack leading to hydrolysis, and the atoms of the thiophene ring system. While this is known from experimental outcomes, computational reactive site prediction models, which analyze electronic properties like orbital energies (e.g., HOMO/LUMO) and atomic charges, can corroborate these findings. These models can identify atoms or bonds most likely to participate in a chemical reaction, confirming that the thiolactone is the primary site for the second metabolic activation step.

Both ligand-based and structure-based computational models are used to predict drug metabolism. A prominent example of a structure-based approach applied to the clopidogrel pathway is Physiologically Based Pharmacokinetic (PBPK) modeling. nih.govnih.govresearchgate.net

PBPK models are sophisticated compartmental models that simulate the absorption, distribution, metabolism, and excretion (ADME) of a drug in the body. These models integrate physicochemical properties of the drug with physiological information about the organism (e.g., blood flow, tissue volumes) and specific enzyme kinetics. nih.govresearchgate.net Several comprehensive PBPK models for clopidogrel have been developed that explicitly include 2-oxo clopidogrel as a key intermediate. nih.govresearchgate.netgithub.com These models incorporate biotransformation via multiple enzymes, including carboxylesterases (CES1) and various CYPs (CYP2C19, CYP3A4, etc.), to predict the plasma concentrations of clopidogrel and its major metabolites, including 2-oxo clopidogrel. nih.govresearchgate.net These models are powerful enough to predict the impact of genetic variations (e.g., CYP2C19 poor vs. extensive metabolizers) and drug-drug interactions on the drug's pharmacokinetic profile. nih.govnih.gov

The table below provides an overview of the key components included in a whole-body PBPK model for clopidogrel and its metabolites.

Model ComponentDescriptionMetabolites Modeled
Drug Properties Molecular weight, solubility, lipophilicityClopidogrel
Absorption Oral absorption rate, first-pass metabolism2-Oxo clopidogrel
Distribution Tissue volumes, blood flow rates, plasma protein bindingClopidogrel carboxylic acid
Metabolism Enzyme kinetics (Km, Vmax) for CES1, CYP1A2, CYP2B6, CYP2C9, CYP2C19, CYP3A4, UGT2B7Clopidogrel acyl glucuronide
Excretion Renal and biliary clearance ratesActive thiol metabolite (Clo-AM)

This table illustrates the parameters and compounds integrated into advanced PBPK models to simulate the pharmacokinetics of clopidogrel, with 2-oxo clopidogrel as a central intermediate.

Quantum Mechanical and Molecular Dynamics Simulations of Reaction Mechanisms

To understand not just where a reaction occurs but how it occurs, chemists turn to quantum mechanical (QM) and molecular dynamics (MD) simulations.

MD simulations are used to study the physical movements of atoms and molecules over time. In the context of drug metabolism, MD can simulate the entry of a substrate like 2-oxo clopidogrel into the active site of a CYP enzyme, the conformational changes that occur in both the enzyme and the substrate upon binding, and the stability of the enzyme-substrate complex. nih.govresearchgate.net While specific MD simulations detailing the entire catalytic cycle for 2-oxo clopidogrel are not widely published, the methodology is standard for exploring how substrates orient themselves relative to the heme cofactor for oxidation. researchgate.net

QM methods, based on the principles of quantum physics, are used to model the electronic structure of molecules and compute the energetics of reaction pathways. These calculations can elucidate the step-by-step mechanism of bond breaking and formation. For the conversion of 2-oxo clopidogrel to its active metabolite, it has been proposed that the reaction proceeds through a highly reactive sulfenic acid intermediate. nih.gov This type of mechanistic detail, involving unstable transition states and intermediates, is precisely what QM calculations are designed to explore. A combined QM/MM (Quantum Mechanics/Molecular Mechanics) approach, where the reactive core is treated with high-level QM theory and the surrounding protein environment with classical MM force fields, would be the ideal method to model the enzymatic reaction mechanism of 2-oxo clopidogrel hydrolysis within the CYP active site.

Elucidation of Oxidation and Hydrolysis Mechanisms

The metabolic conversion of 2-oxo clopidogrel is a critical branch point, leading to either the formation of the desired active thiol metabolite or to inactive byproducts. This process involves competing oxidation and hydrolysis pathways, the intricacies of which are an ideal subject for theoretical investigation.

In vitro studies have established two primary routes for the metabolism of 2-oxo clopidogrel. The bioactivation pathway involves oxidation, while inactivating pathways are primarily hydrolytic. nih.govresearchgate.netnih.gov

Oxidation Pathway (Bioactivation): The conversion to the active thiol metabolite is a P450-dependent oxidative process. nih.gov This is not a simple hydrolysis of the thiolactone ring. Instead, it involves P450-catalyzed S-oxidation to form a reactive thiolactone S-oxide intermediate. acs.org This intermediate is highly electrophilic and yields a sulfenic acid, which is then reduced to the active thiol metabolite. nih.govacs.org Research has shown that this S-oxidation creates two potential electrophilic sites on the molecule, leading to multiple potential downstream reactions. acs.org

Hydrolysis Pathways (Inactivation): A significant portion of 2-oxo clopidogrel is inactivated through hydrolysis. Carboxylesterase 1 (CES1) is a key enzyme that hydrolyzes the thiolactone to form the inactive 2-oxo-clopidogrel carboxylate. researchgate.net Additionally, paraoxonase-1 (PON-1) has been implicated in a minor hydrolytic pathway that leads to a different, inactive thiol metabolite isomer where the double bond has migrated to an endocyclic position. nih.gov

Role of Computational Studies: While experimental studies identify the reactants and products, computational chemistry, particularly Density Functional Theory (DFT), can elucidate the reaction mechanisms by mapping the entire reaction coordinate. Such studies would involve:

Modeling Reaction Intermediates: Theoretically constructing the proposed intermediates, such as the thiolactone S-oxide and sulfenic acid, to analyze their electronic structure and reactivity.

Calculating Transition State Energies: Determining the energy barriers (activation energies) for each competing step—the P450-mediated oxidation versus the CES1-mediated hydrolysis. This can theoretically predict which pathway is kinetically favored under physiological conditions.

Investigating Nucleophilic Attack: A study of the biotransformation of 2-oxo-clopidogrel identified four distinct ring-opening pathways stemming from the thiolactone S-oxide intermediate, arising from the attack of water (H₂O) or glutathione (B108866) (GSH) at two different electrophilic sites (the carbonyl carbon and an allylic bridge carbon). acs.org DFT calculations could model these four competing reactions to explain the observed product ratios.

The kinetic parameters for some of these reactions have been determined experimentally, providing quantitative data that a robust theoretical model would need to replicate.

Table 1: Experimentally Determined Kinetic Parameters for 2-Oxo Clopidogrel Metabolism

Enzyme/SystemSubstrateReductantVmaxKm (μM)Catalytic Efficiency (Vmax/Km)
Wild-type CES12-Oxo clopidogrelN/A158.1 ± 16.2 pmol/min/mg2.4 ± 0.665.88
Human Liver Microsomes2-Oxo clopidogrelGSH0.4 nmol/min/mg750.0053

Data sourced from multiple in vitro studies. researchgate.netnih.gov

Investigation of Stereochemical Outcomes at a Theoretical Level

Stereochemistry is a crucial aspect of clopidogrel's activity. 2-oxo clopidogrel itself is a mixture of diastereomers. caymanchem.comusp.org The subsequent metabolic activation is stereoselective, with studies showing that the major, P450-dependent pathway leads to active thiol metabolites possessing a specific cis-exocyclic double bond geometry. nih.gov Furthermore, the choice of reducing agent used in in vitro experiments to convert the sulfenic acid intermediate to the final thiol metabolite can influence the resulting ratio of stereoisomers. For instance, using ascorbic acid was found to favor the formation of cis-isomers compared to using glutathione. nih.gov

Role of Computational Studies: Understanding the origin of this stereoselectivity is a task well-suited for computational modeling.

Molecular Docking: This technique can be used to model how the different diastereomers of 2-oxo clopidogrel fit into the active site of the relevant P450 enzymes (e.g., CYP2B6, CYP2C19, CYP3A4). caymanchem.comnih.gov By calculating the binding affinities and examining the orientation of each stereoisomer relative to the enzyme's catalytic heme group, researchers could predict which isomer is the preferred substrate.

Molecular Dynamics (MD) Simulations: Following docking, MD simulations can model the dynamic behavior of the enzyme-substrate complex over time. These simulations can reveal key intermolecular interactions (like hydrogen bonds or hydrophobic contacts) that stabilize a particular binding pose, leading to a specific stereochemical outcome upon reaction. This could explain why the oxidation reaction proceeds to form the cis product.

Quantum Mechanics/Molecular Mechanics (QM/MM): For the highest level of accuracy, QM/MM methods can be employed. This hybrid approach treats the reacting core of the substrate and the enzyme's active site with high-level quantum mechanics, while the rest of the protein is modeled using more efficient classical mechanics. This would allow for the modeling of the bond-breaking and bond-forming steps of the oxidation reaction itself, providing precise energetic details to explain the observed stereoselectivity.

Computational Chemistry in Support of Synthetic Route Design

While biocatalytic approaches for synthesizing clopidogrel metabolites are being developed, nih.gov the efficient chemical synthesis of this compound remains important for research and manufacturing. Computational chemistry provides a suite of tools that can accelerate and rationalize the design of synthetic routes, minimizing trial-and-error in the laboratory.

Role of Computational Studies:

Retrosynthesis Analysis: Modern retrosynthesis software can propose multiple disconnection pathways for a target molecule like 2-oxo clopidogrel. These programs can be enhanced with computational filters that evaluate the thermodynamic and kinetic feasibility of proposed reaction steps, helping chemists to prioritize the most promising routes.

Reaction Mechanism and Selectivity Prediction: For any proposed synthetic step, DFT calculations can be used to model the reaction mechanism in detail. This allows for the prediction of potential byproducts and the optimization of reaction conditions (e.g., catalyst, solvent, temperature) to maximize the yield of the desired product. For a molecule with multiple reactive sites and stereocenters, such predictive power is invaluable.

Catalyst Design: If a synthetic step requires a catalyst, computational methods can be used to screen potential candidates or even design novel catalysts with enhanced activity and selectivity for the specific transformation required to build the 2-oxo clopidogrel scaffold.

By integrating these computational tools, chemists can design more efficient, cost-effective, and sustainable synthetic routes, moving from a concept to a final product with greater predictability.

Future Research Directions and Unanswered Questions

Deeper Elucidation of Minor Metabolic Pathways

The bioactivation of clopidogrel (B1663587) is a complex process dominated by specific enzymatic pathways, but the contribution of minor routes remains an area of active investigation. The primary metabolic activation involves a two-step oxidation. The first step, the formation of 2-oxo-clopidogrel, is catalyzed by several cytochrome P450 enzymes, including CYP1A2, CYP2B6, and CYP2C19. pharmgkb.orgnih.govsmpdb.ca The second step, the conversion of 2-oxo-clopidogrel to the active thiol metabolite, also involves multiple CYPs, such as CYP2B6, CYP2C9, CYP2C19, and CYP3A4. pharmgkb.orgnih.govcaymanchem.com

Development of Advanced Stereoselective Synthetic Methodologies

The active thiol metabolite of clopidogrel is a specific stereoisomer, making the stereochemistry of the 2-oxo-clopidogrel intermediate critically important. nih.gov Of the potential isomers, only the (S)-enantiomer of clopidogrel is metabolized to the active form. caymanchem.com Consequently, there is a significant need for advanced synthetic methods that can produce specific stereoisomers of 2-oxo-clopidogrel and its subsequent metabolites with high purity and yield.

Future work should aim to optimize these stereoselective syntheses for scalability and cost-effectiveness, which would facilitate the production of pure isomers for research, reference standards, and potentially for the development of new therapeutic agents with improved specificity.

Application of Novel Analytical Techniques for Enhanced Resolution and Sensitivity

The accurate quantification of 2-oxo-clopidogrel in biological matrices is challenging due to its inherent instability and low plasma concentrations. nih.gov Developing robust and highly sensitive analytical methods is crucial for pharmacokinetic and pharmacodynamic studies.

Currently, liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the predominant technique for the analysis of clopidogrel and its metabolites. nih.govtandfonline.com Researchers have developed high-throughput LC-MS/MS methods capable of simultaneously determining clopidogrel, 2-oxo-clopidogrel, and the active thiol metabolite in human plasma. nih.govnih.gov These methods demonstrate good linearity, accuracy, and precision, with a lower limit of quantification (LLOQ) for 2-oxo-clopidogrel reported to be as low as 0.50 ng/mL. nih.govnih.gov The instability of the active metabolite often requires derivatization with agents like 2-bromo-3'-methoxyacetophenone (MPB) to form a stable product for analysis. nih.govnih.gov

The table below summarizes key parameters from a validated LC-MS/MS method for analyzing 2-oxo-clopidogrel. nih.govnih.gov

ParameterValue
Analytical MethodLiquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
ColumnC18
Linearity Range0.5 to 50.0 ng/mL
LLOQ0.50 ng/mL
Retention Time3.79 minutes

Future research should focus on further enhancing the sensitivity and resolution of these methods. This could involve the exploration of novel sample preparation techniques, advancements in mass spectrometry instrumentation, and the development of new derivatization agents to improve the stability and detection of 2-oxo-clopidogrel. Such improvements would allow for more precise measurements, particularly in studies involving low doses or poor metabolizers.

Integration of In Silico and In Vitro Data for Predictive Modeling

The integration of computational (in silico) modeling with experimental (in vitro) data offers a powerful tool for predicting the complex pharmacokinetics of clopidogrel and its metabolites. Physiologically based pharmacokinetic (PBPK) modeling has emerged as a key strategy in this area. mdpi.com These models incorporate data on drug absorption, distribution, metabolism, and elimination to simulate concentration-time profiles in the body.

Several PBPK models have been developed for clopidogrel that include 2-oxo-clopidogrel as a central component. mdpi.comnih.gov These models can predict the impact of genetic polymorphisms (e.g., in CYP2C19), drug-drug interactions, and formulation differences on the plasma levels of the parent drug and its metabolites. mdpi.comnih.govfrontiersin.org For instance, a whole-body PBPK model was successfully used to predict the complex metabolic network of clopidogrel, including the effects of CYP2C19 variant alleles. mdpi.com Another study used a PBPK model to evaluate pharmacokinetic differences between European and Japanese populations based on CYP2C19 phenotype. nih.gov

The future of this field lies in creating more sophisticated and validated models. By integrating larger datasets from in vitro experiments—such as dissolution rates from various formulations and kinetic data from a wider range of metabolic enzymes—these models can become more accurate. mdpi.com The ultimate goal is to use these predictive models in clinical practice to personalize clopidogrel therapy, optimizing dosage regimens based on an individual's genetic makeup, co-medications, and other physiological factors.

Exploration of Chemical Reactivity and Stability Under Diverse Conditions

The chemical stability of 2-oxo-clopidogrel hydrochloride is a critical factor that affects its analysis, handling, and its fate in vivo. The compound is known to be unstable, which presents challenges for its quantification in biological samples. nih.gov Studies have shown that 2-oxo-clopidogrel can degrade in stock solutions over time. acs.org

Commercial suppliers provide some stability data, indicating that the compound should be stored at -20°C and is stable for at least one to four years under these conditions. caymanchem.comschd-shimadzu.com Its solubility varies significantly depending on the solvent.

The table below details the solubility of 2-oxo-clopidogrel in various solvents. caymanchem.com

SolventSolubility
DMF25 mg/ml
DMSO20 mg/ml
Ethanol5 mg/ml
PBS (pH 7.2)0.04 mg/ml (in a 1:20 DMF:PBS solution)

Future research should systematically investigate the degradation pathways of 2-oxo-clopidogrel under various pH, temperature, and oxidative stress conditions. Identifying its degradation products and understanding the kinetics of its reactivity will be invaluable for developing improved stabilization techniques for analytical purposes and for gaining a deeper understanding of its behavior within the physiological environment of the body.

Q & A

Basic Research Questions

Q. What experimental models are appropriate for studying the metabolic conversion of clopidogrel to 2-oxo clopidogrel hydrochloride?

  • Methodological Answer : Use in vitro hepatic microsomal assays (e.g., human or murine liver microsomes) to replicate the two-step oxidative metabolism of clopidogrel. Quantify 2-oxo clopidogrel using LC-MS/MS with deuterated internal standards (e.g., 2-Oxo Clopidogrel-D3 Hydrochloride) to improve accuracy . Validate results against in vivo platelet aggregation assays in murine models, ensuring alignment with P2Y12 receptor inhibition kinetics .

Q. How can researchers distinguish this compound from its diastereomers during synthesis or analysis?

  • Methodological Answer : Employ chiral HPLC or capillary electrophoresis with polysaccharide-based columns to resolve diastereomers. Confirm stereochemical identity via nuclear Overhauser effect (NOE) NMR spectroscopy or X-ray crystallography. Reference USP standards (e.g., USP Monograph for Clopidogrel Tablets) for purity thresholds .

Q. What analytical techniques are recommended for quantifying 2-oxo clopidogrel in biological matrices?

  • Methodological Answer : Use stable isotope dilution assays (SIDA) with LC-MS/MS. For example, isotopically labeled 2-Oxo Clopidogrel-13C,D3 Hydrochloride ([2H4]-2-Oxo-clopidogrel) ensures precise quantification by compensating for matrix effects. Validate methods per ICH guidelines, including linearity (1–100 ng/mL) and recovery rates (>85%) .

Advanced Research Questions

Q. How can isotopic labeling resolve pharmacokinetic controversies in 2-oxo clopidogrel’s bioavailability?

  • Methodological Answer : Synthesize deuterated or 13C-labeled analogs (e.g., 2-Oxo Clopidogrel-d4) to track metabolic flux in dual-isotope tracer studies. Compare AUC(0–24h) values in CYP2C19-genotyped cohorts to assess genotype-phenotype correlations. Use compartmental modeling to distinguish hepatic vs. extrahepatic contributions to bioavailability .

Q. What strategies mitigate data contradictions between in vitro and clinical studies of 2-oxo clopidogrel’s antiplatelet effects?

  • Methodological Answer : Reconcile discrepancies by standardizing in vitro conditions (e.g., adjusting ADP concentrations to mimic physiological platelet activation thresholds). Cross-validate with ex vivo platelet-rich plasma (PRP) assays from patients undergoing clopidogrel therapy. Apply Bland-Altman analysis to quantify bias between models .

Q. How can researchers optimize synthetic routes for this compound to minimize diastereomeric impurities?

  • Methodological Answer : Use asymmetric catalysis (e.g., Sharpless epoxidation) during the thienopyridine ring formation to enhance stereoselectivity. Monitor reaction intermediates via inline FTIR or Raman spectroscopy. Purify via preparative SFC (supercritical fluid chromatography) to achieve >99% diastereomeric excess .

Q. What statistical approaches are critical for interpreting dose-response relationships in 2-oxo clopidogrel studies?

  • Methodological Answer : Apply nonlinear regression (e.g., four-parameter logistic model) to IC50 calculations. Use bootstrap resampling to estimate confidence intervals for small-sample studies. For population variability, implement mixed-effects modeling to account for inter-individual differences in CYP2C19 activity .

Methodological Best Practices

  • Experimental Design : Always include isotopic internal standards (e.g., 2-Oxo Clopidogrel-D3) in LC-MS workflows to control for matrix effects .
  • Data Validation : Cross-reference impurity profiles with USP monographs (e.g., Clopidogrel Tablets, USP 29) to ensure compliance with regulatory thresholds .
  • Critical Analysis : Use Latin hypercube sampling (LHS) in pharmacokinetic simulations to explore parameter uncertainty in metabolic studies .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.